molecular formula C20H13N3O3 B1683560 Violacein CAS No. 548-54-9

Violacein

Cat. No.: B1683560
CAS No.: 548-54-9
M. Wt: 343.3 g/mol
InChI Key: SHLJIZCPRXXHHZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Violacein, a chromogenic secondary metabolite of bacteria, has a broad spectrum of biological activities . It primarily targets cytoplasmic membranes of bacteria , mainly affecting gram-positive bacteria such as those of the genera Streptococcus, Enterococcus, and Listeria . In addition, this compound also targets tumor cells , where it can stop proliferation and metastasis .

Mode of Action

This compound interacts with its targets in several ways. It damages the membranes of bacteria, capable of destroying persistent bacteria that lie dormant as a strategy for resisting antibiotics . This damage to the membranes leads to the disruption of the bacteria’s metabolic activity. In the case of tumor cells, this compound stops proliferation and metastasis and provokes apoptosis . Hyperpolarization and permeabilization of membranes are stressed as the most important events during this compound action .

Biochemical Pathways

The biosynthesis of this compound is carried out by the expression of the vio operon with the participation of five genes vioA, vioB, vioC, vioD, and vioE . These genes provide the condensation of two molecules of L-tryptophan, which is a universal metabolite of a number of secondary metabolic pathways in microorganisms . This leads to the formation of a pigment molecule . In murine cells, this compound activates Toll-like receptor signaling and NOD-like receptor pathways .

Pharmacokinetics

It is known that this compound is insoluble in water, slightly soluble in ethanol, and soluble in methanol and dimethyl sulfoxide .

Result of Action

The action of this compound results in a variety of effects. It has the capacity to kill even bacteria that have become resistant to antibiotics . In tumor cells, this compound causes apoptosis and slows down the proliferation rate by regulating the expressions of the cell cycle and tumor suppressor proteins .

Action Environment

The action of this compound can be influenced by environmental factors. This compound-synthesizing bacteria have been isolated from various sources, including the rhizosphere of cultivated plants, soils, marshes, sea coasts, ponds, and glacier melt waters . These bacteria form biofilms to survive in hostile environments . The production of this compound in Escherichia coli has gained room in the scientific field, since it is easily used, as well as presents high growth rate and protein yield .

Safety and Hazards

According to the safety data sheet, violacein should be handled with care. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation . In case of accidental exposure, immediate medical attention is advised .

Biochemical Analysis

Biochemical Properties

Violacein is synthesized through a complex pathway involving the condensation of two molecules of L-tryptophan . This process is facilitated by five proteins encoded by the vio operon (vioA, vioB, vioC, vioD, and vioE) . This compound interacts with various biomolecules, including enzymes and proteins, contributing to its broad spectrum of biological activities .

Cellular Effects

This compound exhibits extensive biological properties such as antibacterial, antiviral, antifungal, and antinematodal properties . It has been shown to have immunomodulatory effects on different cell lines, stimulating regulatory T-cells and suppressing cytokine production . Moreover, this compound can cause apoptosis in cancerous cells and slow down the proliferation rate of tumor cells by regulating the expressions of the cell cycle and tumor suppressor proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For instance, it has been shown to activate Toll-like receptor signaling and NOD-like receptor pathways in murine cells . Additionally, this compound has been found to inhibit signaling pathways responsible for cell proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been shown to have a stimulatory effect on regulatory T-cells in chronic inflammation, which largely smoothed the inflammatory effect

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, intraperitoneal administration of 3.5 mg/kg body weight of this compound to mice led to the suppression of cytokine production in acute inflammation

Metabolic Pathways

This compound is involved in several metabolic pathways. Its biosynthesis involves the condensation of two molecules of L-tryptophan, a universal metabolite of a number of secondary metabolic pathways in microorganisms .

Transport and Distribution

This compound is a highly hydrophobic molecule, suggesting that it is not secreted by bacteria into the environment . It has been found that Chromobacterium violaceum produces extracellular membrane vesicles that can be used to solubilize and transport this compound to other microorganisms .

Subcellular Localization

Given its hydrophobic nature, it is likely that this compound associates with lipid-rich regions of the cell .

Properties

IUPAC Name

3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3/c24-10-5-6-15-12(7-10)14(9-21-15)17-8-13(19(25)23-17)18-11-3-1-2-4-16(11)22-20(18)26/h1-9,21,23-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLJIZCPRXXHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=C3)C4=CNC5=C4C=C(C=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028415
Record name Violacein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-54-9
Record name Violacein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Violacein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIOLACEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJH0DSQ3SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Research strongly suggests that violacein's primary target in bacteria is the cytoplasmic membrane. Studies have shown that this compound rapidly permeabilizes bacterial cells like Bacillus subtilis and Staphylococcus aureus, leading to visible damage in the cytoplasmic membrane without affecting the cell wall []. This membrane disruption is likely due to this compound's direct binding to phospholipids, as demonstrated in in vitro experiments with liposomes [].

A: this compound exhibits multistage growth inhibitory activity against Plasmodium falciparum. Chemical genomic profiling (CGP) revealed that this compound disrupts protein homeostasis in the parasite by binding to essential chaperone proteins, PfHsp90 and PfHsp70-1 []. This binding compromises the ATPase and chaperone activities of PfHsp70-1, leading to increased protein unfolding, proteasomal degradation, and ultimately, disruption of the parasite's stress response [].

A: While this compound disrupts protein homeostasis in Plasmodium falciparum, it does not appear to activate the unfolded protein response (UPR) in the parasite []. This suggests a more complex mechanism might be at play and highlights the need for further research to fully understand this compound's specific interactions within the parasite compared to human cells.

A: this compound has a molecular formula of C20H13N3O3 and a molecular weight of 343.3 g/mol [, ].

A: this compound has been characterized using various spectroscopic techniques, including UV-Vis spectrophotometry, Fourier transform infrared spectroscopy (FTIR), and mass spectrometry [, , , ]. These techniques provide information on the functional groups present in the molecule, its vibrational modes, and its fragmentation pattern, respectively.

A: this compound exhibits varying stability depending on factors such as temperature, pH, and light exposure. Studies indicate that this compound is more stable under low temperatures, neutral pH, and dark conditions []. The presence of reducing agents and certain food additives, such as sucrose, xylose, and glucose, can also enhance its stability [].

A: Research indicates that the presence of Ba2+, Mn2+, Ni2+, and Co2+ ions contributes to maintaining this compound stability [].

A: Yes, studies have shown that the addition of formic acid to the culture medium of Chromobacterium violaceum can enhance this compound production by up to 20% []. This enhancement is attributed to the induction of the quorum-sensing (QS)-related gene cviI, leading to increased expression of the vio gene cluster responsible for this compound biosynthesis [].

A: Yes, researchers have successfully achieved heterologous production of this compound by introducing the vioABCDE gene cluster from Chromobacterium violaceum into other bacterial hosts like Escherichia coli [, , , , , ]. This approach offers advantages in terms of genetic manipulation and scalability for potential industrial applications.

ANone: Due to its diverse biological activities, this compound holds promise for various applications:

  • Antibacterial agent: this compound exhibits potent activity against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) [, , , ].
  • Anticancer agent: this compound demonstrates anti-proliferative effects against various cancer cell lines, including colon, breast, head and neck, leukemia, and urinary bladder cancer [, , , , ].
  • Anti-parasitic agent: this compound shows promising activity against the malaria parasite Plasmodium falciparum, including drug-resistant strains [, ].
  • Antioxidant: this compound exhibits strong antioxidant activity, effectively scavenging free radicals like DPPH and hydroxyl radicals [, ].

A: Research exploring the structure-activity relationship (SAR) of this compound and its derivatives against Plasmodium falciparum revealed that even minor structural changes can significantly impact its antiparasitic activity []. This highlights the importance of further research to optimize the structure of this compound for enhanced efficacy against specific targets.

A: To enhance this compound's solubility and bioavailability, researchers have explored encapsulation techniques using nanoparticles. One such approach involves the formation of chitosan-tripolyphosphate (Cs-TPP) nanoparticles, successfully encapsulating this compound and achieving a minimum particle size of 149.0 nm []. This nano-sized formulation improves this compound's solubility in biological fluids and water, paving the way for safer and more effective applications [].

ANone: Various in vitro assays have been employed to assess this compound's biological activity:

  • Antibacterial activity: Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays are commonly used to determine this compound's potency against different bacterial strains [, , ].
  • Anticancer activity: Cell viability assays, such as the sulphorhodamine B assay, are used to evaluate this compound's ability to inhibit the growth of cancer cells []. Additionally, cell cycle analysis, apoptosis assays, and studies on cell survival pathways provide insights into this compound's mechanism of action in cancer cells [, ].
  • Antioxidant activity: DPPH and ABTS radical scavenging assays are widely used to quantify this compound's antioxidant capacity [, ].

ANone: Yes, this compound has shown promising results in animal models:

  • Anti-diarrheal and ulcer-protective activity: In Wistar rats, this compound exhibited significant anti-diarrheal and ulcer-protective effects, comparable to standard drugs like atropine and lansoprazole []. This compound's ability to reduce intestinal transit, delay gastric emptying, and inhibit enteropooling contributes to its therapeutic potential for gastrointestinal disorders [].
  • Antifungal activity: In red-backed salamanders (Plethodon cinereus) infected with the lethal fungus Batrachochytrium dendrobatidis, the presence of this compound-producing bacteria on the skin was strongly associated with survival [].
  • Anticancer activity: In a subcutaneous mouse model of head and neck squamous cell carcinoma (HN5), this compound treatment led to tumor regression and increased survival [].

A: While this compound demonstrates potent activity against various pathogens, the development of resistance is a concern. Studies have shown that some bacterial strains, like Serratia marcescens, Pantoea agglomerans, and Enterobacter asburiae, can degrade this compound, potentially leading to resistance []. Further research is crucial to understand and mitigate potential resistance mechanisms to this compound.

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